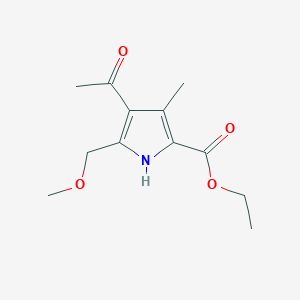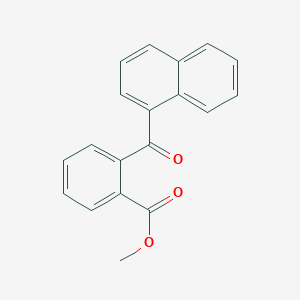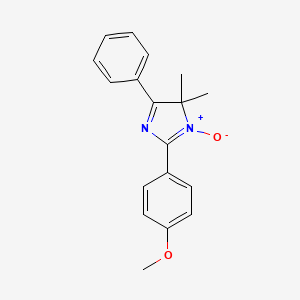
ethyl 4-acetyl-5-(methoxymethyl)-3-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetyl-5-(methoxymethyl)-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMME, and it belongs to the family of pyrrole derivatives.
Mecanismo De Acción
The mechanism of action of EMME is not fully understood, but it is believed to act as an inhibitor of certain enzymes in the body. This inhibition leads to a reduction in the activity of these enzymes, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
EMME has been shown to have various biochemical and physiological effects in laboratory experiments. It has been found to have antioxidant properties and can scavenge free radicals in the body. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMME has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields and purity. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of EMME is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on EMME. One area of interest is its potential use as a therapeutic agent for various diseases. EMME has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of conditions such as arthritis and cardiovascular disease. Another area of interest is the development of new synthesis methods for EMME that are more efficient and environmentally friendly.
Conclusion:
In conclusion, EMME is a chemical compound that has significant potential for use in various fields of scientific research. Its synthesis method has been extensively studied and optimized, and it has been shown to have various biochemical and physiological effects in laboratory experiments. There are several future directions for research on EMME, including its potential use as a therapeutic agent and the development of new synthesis methods.
Métodos De Síntesis
The synthesis of EMME involves the reaction of 2-methylpyrrole with ethyl acetoacetate and formaldehyde in the presence of an acid catalyst. The product obtained is then treated with sodium hydroxide to yield EMME. This synthesis method has been extensively studied and optimized to obtain high yields and purity of EMME.
Aplicaciones Científicas De Investigación
EMME has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of application is in the field of organic synthesis. EMME has been used as a key intermediate in the synthesis of various natural products and pharmaceuticals.
Propiedades
IUPAC Name |
ethyl 4-acetyl-5-(methoxymethyl)-3-methyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-5-17-12(15)11-7(2)10(8(3)14)9(13-11)6-16-4/h13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFRRMMNKLNHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)COC)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-acetyl-5-(methoxymethyl)-3-methyl-1H-pyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5688550.png)
![(1S*,5R*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5688557.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B5688564.png)

![1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5688582.png)
![ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate](/img/structure/B5688589.png)

![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)
![3-(4-methoxyphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5688661.png)